(5Z)-3-butyl-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoxazole moiety, and various alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include a thiazolidinone derivative and a benzoxazole precursor. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or alcohols.
Scientific Research Applications
(5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzoxazoles: Compounds containing a benzoxazole moiety.
Sulfur-containing compounds: Compounds with similar sulfur functionalities.
Uniqueness
(5Z)-3-BUTYL-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-5-12-20-17(21)15(24-18(20)23)10-11-16-19(4-2)13-8-6-7-9-14(13)22-16/h6-11H,3-5,12H2,1-2H3/b15-10-,16-11- |
InChI Key |
XAVAXEJERNGXLG-XCMCHEKJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C=C\2/N(C3=CC=CC=C3O2)CC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3O2)CC)SC1=S |
Origin of Product |
United States |
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